molecular formula C14H20FNO2 B2476749 N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide CAS No. 1797558-28-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide

Cat. No.: B2476749
CAS No.: 1797558-28-1
M. Wt: 253.317
InChI Key: QCXDUEAULJQFCK-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide is a useful research compound. Its molecular formula is C14H20FNO2 and its molecular weight is 253.317. The purity is usually 95%.
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Scientific Research Applications

Application in Radiotracer Synthesis

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide, due to its fluorine moiety, is relevant in the synthesis of radiolabeled compounds. For instance, nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of potential radiotracers for the study of CB1 cannabinoid receptors in the brain via positron emission tomography. These compounds have been synthesized with high specific radioactivity and purity, indicating their potential in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Role in Kinase Inhibition

Compounds structurally related to this compound have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in cancer models, pointing to their potential as therapeutic agents in oncology. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in preclinical cancer studies (Schroeder et al., 2009).

Antimycobacterial Potential

Certain N-substituted compounds, related to this compound, have shown significant antimycobacterial activity. These compounds, characterized by their molecular structure and lipophilic properties, have been effective against strains of Mycobacterium, indicating their potential in treating tuberculosis and other mycobacterial infections (Goněc et al., 2017).

Application in Anticonvulsant Research

Derivatives of this compound have been investigated for their anticonvulsant properties. Certain fluoro-substituted benzenamides have demonstrated comparable anticonvulsant activity to established drugs like phenobarbital, suggesting their potential utility in managing seizures and related neurological disorders (Meza-Toledo et al., 2008).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-4-7-13(17)16-10-14(2,18-3)11-8-5-6-9-12(11)15/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDUEAULJQFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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